molecular formula C7H10F2O2 B1433188 Ethyl 2-(2,2-difluorocyclopropyl)acetate CAS No. 1393553-89-3

Ethyl 2-(2,2-difluorocyclopropyl)acetate

Cat. No. B1433188
M. Wt: 164.15 g/mol
InChI Key: ZRMMDRGFJWCHMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-(2,2-difluorocyclopropyl)acetate is an organic compound with a unique cyclopropyl ring. It has a molecular weight of 164.15 . The IUPAC name for this compound is ethyl 2-(2,2-difluorocyclopropyl)acetate . The InChI code for this compound is 1S/C7H10F2O2/c1-2-11-6(10)3-5-4-7(5,8)9/h5H,2-4H2,1H3 .


Molecular Structure Analysis

The molecular formula of Ethyl 2-(2,2-difluorocyclopropyl)acetate is C7H10F2O2 . This compound contains a cyclopropyl ring, which is a three-membered carbon ring, and two fluorine atoms attached to the same carbon atom in the ring .


Physical And Chemical Properties Analysis

Ethyl 2-(2,2-difluorocyclopropyl)acetate is a liquid at room temperature . It should be stored in a refrigerator .

Scientific Research Applications

1. Ethyl Acetate Production and Process Intensification Techniques

A review on process parameters for various process intensification techniques for ethyl acetate production discusses the advantages of these techniques over traditional processes. Ethyl acetate is widely used as a solvent in paints, coatings, resins, and inks, and its production process involves esterification. Reactive distillation and other methods offer energy savings and economic benefits by overcoming chemical equilibrium limitations (Patil & Gnanasundaram, 2020).

2. Ethylene-Action Inhibitor in Postharvest Quality

Research on the ethylene-action inhibitor, 1-methylcyclopropene (1-MCP), shows its effectiveness in retaining quality and prolonging the postharvest storage period of various climacteric fruits. The study provides insights into the role of ethylene in plants and how its inhibition can benefit the storage and quality of fruits and vegetables (Li et al., 2016).

3. Ethylene Oxide Sterilization of Medical Devices

A review on ethylene oxide sterilization discusses its applications in sterilizing medical devices. This highlights the significance of ethylene compounds in medical applications, particularly in ensuring the sterility of medical equipment (Mendes et al., 2007).

Safety And Hazards

Ethyl 2-(2,2-difluorocyclopropyl)acetate is associated with several hazard statements including H302, H315, H319, and H335 . These codes indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . The compound is labeled with the signal word “Warning” and is associated with the GHS07 pictogram .

properties

IUPAC Name

ethyl 2-(2,2-difluorocyclopropyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10F2O2/c1-2-11-6(10)3-5-4-7(5,8)9/h5H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRMMDRGFJWCHMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1CC1(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(2,2-difluorocyclopropyl)acetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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